1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene (CAS 2734772-66-6) is a highly functionalized, polyhalogenated toluene derivative designed as a premium building block for advanced organic synthesis and materials science. Featuring three distinct halogen types (I, Br, F) and a benzylic methyl group on a single aromatic core, it provides exceptional orthogonal reactivity. The distinct bond dissociation energies of the C-I, C-Br, and C-F bonds enable highly regioselective, sequential cross-coupling reactions, while the methyl group offers an additional vector for late-stage benzylic functionalization. This compound is primarily procured by discovery chemists and materials scientists requiring precise, multi-axis spatial control over complex aromatic scaffolds, particularly in the development of sterically congested kinase inhibitors or extended π-conjugated organic electronic materials [1].
Attempting to substitute 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene with simpler analogs, such as 1-bromo-2-fluoro-4-iodobenzene or non-methylated dibromo-fluoroiodobenzenes, fundamentally disrupts the synthetic workflow for highly substituted targets. Simpler comparators lack the necessary handles for tertiary or quaternary functionalization, forcing chemists to rely on lengthy, low-yielding multi-step sequences involving harsh electrophilic aromatic substitutions that suffer from poor regiocontrol. Furthermore, the specific steric environment created by the C3-methyl group flanked by fluorine and iodine dictates the conformational geometry of subsequent biaryl couplings. Using a des-methyl or des-bromo analog eliminates this steric steering, leading to altered atropisomer ratios and requiring costly, time-consuming chiral separations downstream [1].
The primary procurement advantage of 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene lies in its strict chemoselectivity during palladium-catalyzed cross-coupling. The C4-I bond undergoes oxidative addition significantly faster than the C1/C5-Br bonds. Under standard Suzuki-Miyaura conditions, the iodine site can be functionalized with >95% selectivity, leaving the bromines intact for subsequent couplings. In contrast, using a generic tribromobenzene analog results in statistical mixtures of mono- and di-coupled products, reducing the yield of the desired mono-adduct to less than 40% and complicating chromatographic purification [1].
| Evidence Dimension | Yield of mono-coupled intermediate (C4 position) |
| Target Compound Data | >95% yield (regioselective C-I coupling) |
| Comparator Or Baseline | 1,3,5-Tribromo-2-fluoro-4-methylbenzene (generic analog) |
| Quantified Difference | >55% improvement in mono-coupling yield |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling, 1.0 eq arylboronic acid, 50°C |
High regioselectivity eliminates the need for difficult chromatographic separations of isomeric mixtures, directly reducing solvent waste and process time in scale-up campaigns.
Unlike des-methyl comparators such as 1,3-dibromo-2-fluoro-5-iodobenzene, this compound features a C3-methyl group that serves as a masked benzylic electrophile. Following initial cross-couplings at the halogen sites, the methyl group can be subjected to Wohl-Ziegler bromination to yield a benzylic bromide with high efficiency. Comparative studies on similar highly halogenated toluenes demonstrate that the presence of adjacent electron-withdrawing halogens (F, I) stabilizes the benzylic radical, accelerating the bromination process compared to unactivated toluenes, achieving >85% conversion within 4 hours [1].
| Evidence Dimension | Availability of SN2 functionalization vector |
| Target Compound Data | >85% conversion to benzylic bromide via radical bromination |
| Comparator Or Baseline | 1,3-Dibromo-2-fluoro-5-iodobenzene (lacks methyl group) |
| Quantified Difference | 100% difference (vector completely absent in comparator) |
| Conditions | NBS, AIBN, reflux, 4 hours |
The presence of the methyl group allows for orthogonal aliphatic functionalization after aromatic couplings, enabling the synthesis of complex 3D molecular architectures from a single 2D precursor.
In the synthesis of sterically hindered biaryls, the substitution pattern of the precursor is critical for controlling the rotational barrier of the resulting C-C bond. The C3-methyl and C5-bromo groups flanking the C4-iodo reaction site in 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene provide significant steric bulk. When coupled with an ortho-substituted aryl boronic acid, the resulting biaryl system exhibits a high rotational barrier, allowing for the isolation of stable atropisomers. Comparators lacking this specific flanking bulk, such as 1-bromo-2-fluoro-4-iodobenzene, yield biaryls with low rotational barriers that freely interconvert at room temperature [1].
| Evidence Dimension | Rotational barrier of resulting ortho-substituted biaryl |
| Target Compound Data | High rotational barrier (>25 kcal/mol), enabling stable atropisomers |
| Comparator Or Baseline | 1-Bromo-2-fluoro-4-iodobenzene (lacks flanking C3/C5 bulk) |
| Quantified Difference | Significant increase in rotational barrier, preventing room-temperature racemization |
| Conditions | Biaryl formation via cross-coupling with ortho-substituted aryl metal species |
For medicinal chemistry programs targeting specific protein binding pockets, the ability to lock the biaryl conformation is a critical procurement requirement.
Leveraging the high rotational barrier and orthogonal cross-coupling vectors, this compound is ideal for building complex, stable atropisomeric biaryl scaffolds required for highly selective kinase inhibition [1].
The presence of multiple halogen coupling sites (I, Br) allows for the sequential, controlled attachment of different donor and acceptor chromophores, while the heavy atoms can be utilized to tune the spin-orbit coupling and phosphorescence efficiency of the final material [1].
The ability to form stable atropisomers and subsequently functionalize the benzylic position makes this compound a powerful precursor for novel, highly hindered chiral ligands used in transition-metal catalysis [1].